6-bromo-2-{(2Z)-2-[(5-chlorofuran-2-yl)methylidene]hydrazinyl}-4-phenylquinazoline
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Overview
Description
5-chloro-2-furaldehyde (6-bromo-4-phenyl-2-quinazolinyl)hydrazone is a complex organic compound that combines a furan ring with a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-furaldehyde (6-bromo-4-phenyl-2-quinazolinyl)hydrazone typically involves the condensation of 5-chloro-2-furaldehyde with 6-bromo-4-phenyl-2-quinazolinylhydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-furaldehyde (6-bromo-4-phenyl-2-quinazolinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The chloro and bromo substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones and quinazoline derivatives.
Reduction: Amines and reduced quinazoline derivatives.
Substitution: Various substituted furan and quinazoline derivatives.
Scientific Research Applications
5-chloro-2-furaldehyde (6-bromo-4-phenyl-2-quinazolinyl)hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-furaldehyde (6-bromo-4-phenyl-2-quinazolinyl)hydrazone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and quinazoline moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
- 5-chloro-2-furaldehyde (6-phenyl-2-quinazolinyl)hydrazone
- 5-chloro-2-furaldehyde (6-bromo-4-methyl-2-quinazolinyl)hydrazone
Uniqueness
5-chloro-2-furaldehyde (6-bromo-4-phenyl-2-quinazolinyl)hydrazone is unique due to the specific combination of functional groups and the presence of both furan and quinazoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H12BrClN4O |
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Molecular Weight |
427.7 g/mol |
IUPAC Name |
6-bromo-N-[(Z)-(5-chlorofuran-2-yl)methylideneamino]-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C19H12BrClN4O/c20-13-6-8-16-15(10-13)18(12-4-2-1-3-5-12)24-19(23-16)25-22-11-14-7-9-17(21)26-14/h1-11H,(H,23,24,25)/b22-11- |
InChI Key |
XBYSJHGVQIWNPZ-JJFYIABZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N/N=C\C4=CC=C(O4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NN=CC4=CC=C(O4)Cl |
Origin of Product |
United States |
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